1,1,1,2,2,3,3,4,4-Nonafluorohexane
Overview
Description
1,1,1,2,2,3,3,4,4-Nonafluorohexane is a perfluorinated compound with the molecular formula C₆H₅F₉ and a molecular weight of 248.0895 g/mol . This compound is characterized by the presence of nine fluorine atoms, making it highly fluorinated and chemically stable. It is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluorohexane typically involves the fluorination of hexane derivatives. One common method is the electrochemical fluorination (ECF) process, where hexane is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of this compound . Industrial production methods often involve large-scale ECF processes to ensure high yields and purity.
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4-Nonafluorohexane is known for its chemical inertness due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction, under extreme conditions, it can be oxidized to form perfluorinated carboxylic acids.
Major Products: The major products of these reactions are typically perfluorinated derivatives, which retain the high stability and inertness of the parent compound.
Scientific Research Applications
1,1,1,2,2,3,3,4,4-Nonafluorohexane finds applications in various fields:
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluorohexane is primarily based on its chemical stability and inertness. The strong carbon-fluorine bonds prevent it from reacting with most biological molecules, making it an ideal candidate for applications where non-reactivity is crucial. Its molecular targets and pathways are minimal due to its inert nature .
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4-Nonafluorohexane can be compared with other perfluorinated compounds such as:
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane: This compound has an iodine atom, making it more reactive in certain substitution reactions.
1,1,1,2,2,3,3,4,4-Nonafluoro-6-propoxyhexane: This variant includes a propoxy group, which alters its solubility and reactivity.
Perfluorobutanesulfonyl fluoride: Known for its use in sulfonylation reactions, it is more reactive than this compound.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluorohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F9/c1-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGGFPLAKRCINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)4(CH2)2H, C6H5F9 | |
Record name | Hexane, 1,1,1,2,2,3,3,4,4-nonafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459495 | |
Record name | 1-(Perfluorobutyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38436-17-8 | |
Record name | Nonafluorohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38436-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Perfluorobutyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H,1H,2H,2H-Nonafluorohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 1,1,1,2,2,3,3,4,4-Nonafluorohexane as an alternative solvent?
A1: this compound (HFC-569mccf) is investigated as a potential replacement for hydrochlorofluorocarbon (HCFC) solvents due to its favorable properties. Research suggests it could be particularly useful in applications requiring specific vapor-liquid equilibrium characteristics. For instance, a study [] examined its behavior in binary mixtures with octane. The research found that the vapor-liquid equilibrium data for this mixture could be effectively modeled using the Wilson and NRTL activity coefficient models. This information is valuable for understanding and predicting the behavior of HFC-569mccf in various industrial processes where precise solvent properties are crucial.
Q2: What is the relationship between temperature and surface tension in this compound?
A2: Researchers used the differential capillary rise method to measure the surface tension of this compound at various temperatures []. The study revealed an inverse relationship: as the temperature increased from 289 K to 348 K, the surface tension decreased. The researchers were able to establish a correlation between temperature and surface tension, allowing for the prediction of surface tension values within the studied temperature range. This knowledge is valuable in applications where precise control over surface properties is required, such as coating processes or the development of formulations.
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